2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

描述

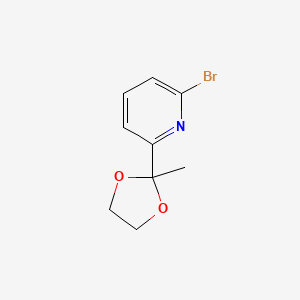

Chemical Structure:

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-14-9) consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 2-methyl-1,3-dioxolane group. The dioxolane moiety provides steric hindrance and enhances solubility in polar solvents due to its oxygen-rich structure.

属性

IUPAC Name |

2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXWMMNBTGBCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478970 | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-14-9 | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 1-(6-Bromopyridin-2-yl)ethanone (Key Intermediate)

The synthesis of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine begins with the preparation of 1-(6-bromopyridin-2-yl)ethanone, which serves as the precursor for the dioxolane ring formation.

- Starting Material: 2,6-Dibromopyridine

- Reagent: tert-Butyllithium (tBuLi) in n-pentane (1.7 M solution)

- Solvent: Diethyl ether (Et2O)

- Conditions:

- The 2,6-dibromopyridine is dissolved in Et2O and cooled to -78 °C.

- tBuLi is added dropwise over 10 minutes to generate the lithio intermediate.

- After 30 minutes at -78 °C, N,N-dimethylacetamide is added as an electrophile.

- The mixture is stirred for 1.5 hours at -78 °C, then allowed to warm to room temperature.

- Workup involves quenching with water, extraction, drying over sodium sulfate, and solvent removal.

The product obtained is a yellow oil identified as 1-(6-bromopyridin-2-yl)ethanone.

Formation of this compound via Acetalization

The key step to introduce the 2-methyl-1,3-dioxolane ring involves acetal formation from the above ketone intermediate.

- Reactants:

- 1-(6-bromopyridin-2-yl)ethanone (5 mmol)

- 1,2-Ethanediol (0.34 mL, 6 mmol)

- p-Toluenesulfonic acid monohydrate (PTSA) (0.1 g, 0.5 mmol) as acid catalyst

- Solvent: Distilled benzene (15 mL)

-

- The mixture is heated under reflux for 24 hours using a Dean-Stark apparatus to continuously remove water formed during acetalization.

- After cooling, the reaction mixture is neutralized with 0.5 M aqueous NaOH.

- Layers are separated; the aqueous phase is extracted with ether, and combined organic layers are dried over sodium sulfate.

- Solvent removal yields a white solid product with a yield greater than 99%.

This method efficiently converts the ketone to the corresponding acetal, this compound, with high purity and yield.

Summary Table of Preparation Steps

Additional Notes and Research Findings

- The use of a Dean-Stark apparatus is critical to drive the equilibrium toward acetal formation by continuous removal of water.

- The acid catalyst p-toluenesulfonic acid monohydrate is preferred for its strong acidity and solubility in organic solvents, ensuring efficient catalysis.

- The lithiation step requires strict low-temperature control (-78 °C) to avoid side reactions and ensure selective metalation at the 2-position of the pyridine ring.

- The described method avoids the use of heavy metals or harsh oxidants, making it a relatively clean and high-yielding synthetic route.

- The product’s physical properties such as melting point and NMR data are consistent with literature values, confirming the compound’s identity and purity.

化学反应分析

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding 2-hydroxy or 2-alkyl derivatives.

科学研究应用

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites, thereby modulating enzyme activity . The molecular targets and pathways involved vary depending on the biological system and the specific context of its use .

相似化合物的比较

Physical Properties :

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight: 260.09 g/mol

- Appearance: White or off-white crystalline solid.

Synthetic Utility: This compound serves as a versatile intermediate in organic synthesis. For example, it is used in cross-Ullmann couplings to form biheteroaryl structures (e.g., 6-(2-methyl-1,3-dioxolan-2-yl)-2,3'-bipyridine), and in the preparation of organoplatinum(II) complexes for materials science applications.

A systematic comparison of structural analogs highlights differences in reactivity, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The 1,3-dioxolane group in this compound improves solubility in ethers and alcohols compared to non-oxygenated analogs like 2-bromo-3-methylpyridine.

- Thermal Stability : Dioxolane-containing compounds exhibit lower thermal stability due to the labile oxygen ring, whereas boronate esters (e.g., 1321518-06-2) are more robust under heating.

生物活性

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities associated with this compound, including its antimicrobial and anticancer properties, while also providing insights into its chemical reactivity and applications in drug development.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a pyridine ring, along with a dioxolane moiety. This unique structure enhances the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The presence of the dioxolane group may also contribute to the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈BrN₂O₂ |

| Molecular Weight | 232.06 g/mol |

| Chemical Structure | Structure |

| Functional Groups | Bromine, Dioxolane |

Anticancer Properties

Research into the anticancer potential of brominated pyridines has yielded promising results. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The mechanism may involve interference with critical signaling pathways or direct cytotoxic effects on cancer cells. Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects.

The biological activity of this compound is likely influenced by its interaction with various molecular targets such as enzymes and receptors. The bromine atom may enhance binding affinity due to its electronegative nature, while the dioxolane group could facilitate interactions through hydrogen bonding or steric effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of similar compounds in drug development:

-

Antimicrobial Studies : A study found that brominated pyridines could inhibit the growth of Staphylococcus aureus, suggesting a pathway for developing new antibiotics.

- Reference : .

-

Anticancer Research : Investigations into related pyridine derivatives revealed their ability to induce apoptosis in various cancer cell lines, indicating a potential therapeutic role for this compound.

- Reference : MDPI .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromopyridine | C₅H₄BrN | Lacks dioxolane; simpler structure |

| 4-Bromo-1,3-dioxole | C₈H₇BrO₂ | Contains a dioxole instead of dioxolane |

| 5-Bromo-pyrimidine | C₄H₄BrN₂ | Contains a pyrimidine ring |

常见问题

Q. What are the established synthetic routes for 2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via multistep protocols. A common method involves coupling reactions, such as the Ullmann-type cross-coupling. For example, reacting this compound with pyridin-3-yl trifluoromethanesulfonate under Pd catalysis at 60°C for 24 hours yields bipyridine derivatives, though yields may vary (e.g., 35% in one protocol) . Solvent choice (e.g., 1,4-dioxane) and catalysts (Pd(OAc)₂, PCy₃·HBF₄) are critical for efficiency. Optimizing stoichiometry (1.5 equiv of brominated starting material) and purification via silica gel chromatography (hexanes/ethyl acetate gradients) enhances purity .

Q. How is this compound characterized, and what analytical data are essential for verification?

Key characterization includes and NMR spectroscopy. For example, NMR (CDCl₃) shows distinct peaks: δ 1.82 ppm (s, 3H, methyl group), 4.0–4.17 ppm (m, 4H, dioxolane), and aromatic protons between 7.38–9.21 ppm . High-resolution mass spectrometry (HRMS) and elemental analysis further confirm molecular weight and purity. Crystallographic data (if available) validate structural features, as seen in related pyridine derivatives .

Q. What purification strategies are effective for isolating this compound?

Flash chromatography on silica gel with hexanes/ethyl acetate gradients (e.g., 9:1 to 7:3) is standard . For scale-up, recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitoring by TLC (Rf ~0.3–0.5 in 7:3 hexanes/EtOAc) ensures consistency.

Advanced Research Questions

Q. How does this compound participate in catalytic cross-coupling reactions?

The bromine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Ullmann). For instance, coupling with arylboronic acids or triflates under Pd(OAc)₂/CuI catalysis forms biheteroaryl structures . Regioselectivity is influenced by steric effects from the dioxolane group, which directs coupling to the less hindered position. Reaction monitoring via NMR (for triflate intermediates) or GC-MS aids in optimizing turnover .

Q. What are the thermal stability and decomposition pathways of this compound?

Under high-pressure conditions (1.7 atm, 100°C), derivatives of bromopyridines undergo nitrogen expulsion to generate carbene intermediates, leading to cyclopropane or ketone byproducts . For this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Mechanistic studies using DFT calculations predict intermediates, while LC-MS tracks degradation products .

Q. How does the dioxolane group influence reactivity in heterocyclic functionalization?

The dioxolane acts as a protecting group for ketones, enhancing solubility and directing electrophilic substitution. Acidic hydrolysis (e.g., 2N HCl) removes the dioxolane to regenerate carbonyl groups, enabling further functionalization . Steric and electronic effects from the methyl-dioxolane moiety also modulate reactivity in metal-mediated reactions, as seen in ligand design for organometallic complexes .

Q. What strategies address low yields in bipyridine synthesis using this compound?

Yield limitations often arise from competing side reactions (e.g., homocoupling). Strategies include:

- Using excess ligand (e.g., PCy₃·HBF₄) to stabilize Pd intermediates .

- Microwave-assisted heating to reduce reaction time and byproducts .

- Screening additives (e.g., Cs₂CO₃) to improve base-mediated coupling efficiency .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported yields (e.g., 35% vs. higher yields in similar reactions) may stem from variations in catalyst loading or solvent purity. Replicating protocols with rigorous exclusion of moisture/oxygen is advised .

- Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。